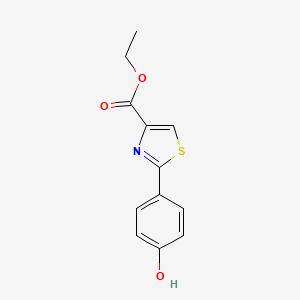

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate"

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Thiazole derivatives are integral scaffolds in a multitude of biologically active compounds, and a mastery of their synthesis is paramount for drug development professionals.[1][2][3] This document outlines a robust and efficient synthetic strategy centered on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4][5] The synthesis is deconstructed into a logical, three-stage process: the preparation of two key intermediates, 4-hydroxythiobenzamide and ethyl bromopyruvate, followed by their condensation to yield the final product. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and an explanation of the causality behind critical experimental choices. This guide is intended for researchers, scientists, and process chemists, providing the necessary technical detail to replicate and optimize this synthesis.

Introduction

The thiazole nucleus is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with applications as antibacterial, anti-inflammatory, antifungal, and anti-HIV agents.[1][3] The target molecule of this guide, this compound, combines this critical thiazole scaffold with a hydroxyphenyl group—a common feature in pharmacologically active molecules—and a carboxylate ester, which provides a handle for further synthetic modification.

The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry. Among the various methods, the Hantzsch thiazole synthesis, first described in 1887, remains one of the most versatile and high-yielding approaches.[5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][4][5] This guide leverages the Hantzsch synthesis to construct the target molecule, providing a detailed exploration of the synthesis of the requisite precursors and their final, successful condensation.

Retrosynthetic Strategy and Workflow

The synthesis of this compound is most logically approached via a convergent strategy based on the Hantzsch thiazole synthesis. This involves the preparation of two key building blocks that are then combined in the final step. The retrosynthetic analysis is as follows:

This analysis logically divides the overall process into three distinct experimental sections, which are detailed below.

Section 1: Synthesis of Key Intermediate I: 4-Hydroxythiobenzamide

4-Hydroxythiobenzamide serves as the thioamide component in the Hantzsch synthesis. It is a crucial intermediate for various pharmaceuticals, including the anti-gout medication Febuxostat.[6][7] While several routes exist for its preparation, a common and effective method involves the reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (NaHS).[6][7]

Protocol 1: Synthesis of 4-Hydroxythiobenzamide from 4-Cyanophenol

This protocol is adapted from established industrial and laboratory procedures.[6][7]

Materials & Equipment:

-

4-Cyanophenol

-

Sodium hydrosulfide (NaSH)

-

Distilled water

-

2 M Hydrochloric acid (HCl)

-

Three-necked round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle

Experimental Procedure:

-

In a three-necked round-bottom flask, combine 4-Cyanophenol (e.g., 0.42 mol) and Sodium Hydrosulfide (e.g., 0.21 mol) in distilled water (e.g., 125 mL).[7]

-

Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.[7]

-

Optional (for enhanced reactivity): The reaction can be conducted under an atmosphere of hydrogen sulfide (H₂S) gas at elevated pressure (e.g., 40-60 psi) and temperature (e.g., 70°C) for several hours to drive the reaction to completion.[7] For standard laboratory conditions, proceeding without H₂S pressure is often sufficient, though it may require longer reaction times or reflux.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture to a pH of 5-7 by the slow, dropwise addition of 2 M HCl.[7] This step protonates the phenoxide and precipitates the product.

-

Filter the resulting solid precipitate using a Buchner funnel.

-

Wash the filter cake thoroughly with distilled water (e.g., 2 x 50 mL) to remove any inorganic salts.[7]

-

Dry the collected solid under vacuum at 80-85°C to yield 4-Hydroxythiobenzamide as a solid product.[7]

Causality and Experimental Rationale:

-

Choice of Reagents: 4-Cyanophenol is a readily available starting material. NaSH serves as a nucleophilic sulfur source that attacks the electrophilic carbon of the nitrile group.

-

pH Control: The initial reaction is typically basic due to the presence of NaSH. The final neutralization is critical; adding acid protonates the intermediate and precipitates the final thioamide product, which is less soluble in the aqueous medium. Careful pH control prevents unwanted side reactions.

Section 2: Synthesis of Key Intermediate II: Ethyl Bromopyruvate

Ethyl bromopyruvate is a highly reactive α-halo ester that serves as the electrophilic component in the Hantzsch synthesis.[8] It is typically synthesized by the direct α-bromination of ethyl pyruvate.

Protocol 2: Synthesis of Ethyl Bromopyruvate

This protocol is based on well-established bromination procedures.[8][9]

Materials & Equipment:

-

Ethyl pyruvate

-

Bromine (Br₂)

-

Dry diethyl ether or chloroform

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Experimental Procedure:

-

Set up a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with ethyl pyruvate (e.g., 18.0 g, 0.155 mol) and a dry solvent like diethyl ether (100 mL).[8][9]

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add bromine (e.g., 8 mL, 0.155 mol) dropwise from the dropping funnel. It is critical to maintain the reaction temperature between 20-34°C to control the reaction rate and minimize side-product formation.[8][9]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.[8][9]

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic phase sequentially with saturated sodium chloride solution and then with saturated sodium bicarbonate solution until the aqueous layer is neutral (ceases effervescence).[9] This step removes any unreacted bromine and acidic byproducts.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl bromopyruvate.

-

The product can be further purified by vacuum distillation if necessary.

Causality and Experimental Rationale:

-

Temperature Control: The bromination of ketones and esters is an exothermic process. Slow, dropwise addition of bromine and initial cooling are essential to prevent a runaway reaction and the formation of poly-brominated byproducts.

-

Acid-Catalyzed Mechanism: The reaction proceeds via an enol or enolate intermediate. The hydrogen bromide (HBr) generated during the reaction catalyzes the enolization of ethyl pyruvate, facilitating the electrophilic attack by bromine at the α-carbon.

-

Work-up Procedure: The wash with sodium bicarbonate is crucial to neutralize the HBr byproduct. Failure to do so can lead to product degradation and complications in the subsequent Hantzsch reaction.

Section 3: Hantzsch Condensation: Synthesis of this compound

This final stage involves the cyclocondensation of the two prepared intermediates. The reaction proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][10]

Protocol 3: Hantzsch Thiazole Synthesis

Materials & Equipment:

-

4-Hydroxythiobenzamide (from Section 1)

-

Ethyl bromopyruvate (from Section 2)

-

Ethanol or Methanol

-

Sodium bicarbonate or a mild base

-

Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

Experimental Procedure:

-

In a round-bottom flask, dissolve 4-Hydroxythiobenzamide (1.0 equivalent) in a suitable solvent like ethanol.

-

Add Ethyl bromopyruvate (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring. The reaction time can vary from 30 minutes to several hours.[4] Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction contents into a beaker containing a dilute aqueous solution of a mild base, such as 5% sodium bicarbonate, to neutralize the HBr formed during the reaction and induce precipitation of the product.[4]

-

Collect the precipitated solid by vacuum filtration through a Buchner funnel.

-

Wash the solid with water to remove any residual salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Reaction Mechanism

The Hantzsch synthesis is a multi-step process that efficiently builds the thiazole ring.

-

S-Alkylation: The reaction initiates with a nucleophilic (Sɴ2) attack by the electron-rich sulfur atom of the 4-hydroxythiobenzamide on the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.[4][10]

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester-ketone moiety.[4][10]

-

Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system of the final product.[10]

Section 4: Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Expected Characterization Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| Appearance | Expected to be a crystalline solid (e.g., pale yellow). |

| Melting Point | To be determined experimentally. |

| ¹H NMR | Expected signals for: aromatic protons (AA'BB' system for the hydroxyphenyl group), a thiazole ring proton, and an ethyl ester group (quartet and triplet). The phenolic -OH will also be present. |

| ¹³C NMR | Expected signals for: aromatic carbons, thiazole ring carbons, ester carbonyl carbon, and ethyl group carbons. |

| IR Spectroscopy | Expected characteristic peaks for: O-H stretch (phenol), C=O stretch (ester), C=N and C=C stretches (aromatic/thiazole rings), and C-O stretch. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |

Conclusion

This guide details a robust and logical synthetic pathway for the preparation of this compound. By employing the classic Hantzsch thiazole synthesis, the target molecule can be efficiently constructed from readily available starting materials. The provided protocols for the synthesis of the key intermediates, 4-hydroxythiobenzamide and ethyl bromopyruvate, along with the final condensation step, are based on established and reliable chemical principles. By understanding the causality behind each experimental step—from temperature control during bromination to pH management during work-up—researchers can confidently execute this synthesis and adapt it for the development of novel thiazole-based compounds.

References

- The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview.

- How is Ethyl Bromopyruv

- Hantzsch Thiazole Synthesis - Chem Help Asap.

- WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google P

- Ethyl Bromopyruvate | High-Purity Reagent Supplier - Benchchem.

- Hantzsch Thiazole Synthesis - SynArchive.

- CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google P

- 4-Hydroxythiobenzamide synthesis - ChemicalBook.

- synthesis of thiazoles - YouTube.

- Synthesis of 4-hydroxy-thiobenzamide - PrepChem.com.

- Thiazole is an aromatic five membered heterocyclic compound - CUTM Courseware.

- WO/2000/026177 SYNTHESIS OF ETHYL BROMOPYRUVATE - WIPO P

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 - Benchchem.

- Ethyl bromopyruvate | CAS 70-23-5 | SCBT - Santa Cruz Biotechnology.

- Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)

- Synthesis and reactions of p-hydroxythiobenzamides - Digital Collections.

- Ethyl 2-(3-Formyl-4-hydroxyphenyl)

- Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed Central.

- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)

- ethyl 2-(3-formyl-4-hydroxyphenyl)

- Ethyl 2-(4-hydroxyphenyl)

- Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)

- Ethyl 2-aminothiazole-4-carboxyl

- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. m.youtube.com [m.youtube.com]

"Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate CAS number"

An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword: Unveiling a Pivotal Intermediate in Modern Therapeutics

In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-changing therapeutic is paved with critical chemical intermediates. These molecules, while not the final drug product, are the unsung heroes that enable the efficient and scalable synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of one such pivotal molecule: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .

This document is structured to serve researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming instead to provide a causal understanding of the compound's synthesis, properties, and applications. We will explore not just the "what" but the "why" behind its utility, grounded in established chemical principles and supported by authoritative references. The protocols and data presented herein are designed to be self-validating, reflecting the rigorous standards of scientific integrity and trustworthiness essential to our field.

Core Compound Identification and Significance

The subject of this guide is formally identified as Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . It is crucial to note that while the query specified "thiazole-4-carboxylate," the overwhelmingly documented, commercially available, and therapeutically relevant compound is the thiazole-5-carboxylate isomer. Therefore, this guide will focus on this well-established molecule.

Its chemical identity is definitively established by its Chemical Abstracts Service (CAS) number: 161797-99-5 .[1][2][3][4] The core structure features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.[5] This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive agents, prized for its diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8] The presence of a hydroxyphenyl group and an ethyl ester moiety provides key functional handles for further chemical modification, making it a versatile building block.[9]

Table 1: Compound Identifiers and Key Properties

| Parameter | Value | Source(s) |

| CAS Number | 161797-99-5 | [1][2][3][4] |

| IUPAC Name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | [4] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1][2][4] |

| Molecular Weight | 263.31 g/mol | [2][4] |

| EC Number | 605-268-8 | [2][4] |

| Synonyms | Febuxostat Impurity 3, Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | [4] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis, formulation, and quality control.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Yellow or pale yellow powder/solid | [10] |

| Melting Point | 180 °C | [1][11] |

| Boiling Point | 426.8 ± 55.0 °C (Predicted) | [1][11] |

| Density | 1.274 g/cm³ | [1][11] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [1] |

| Flash Point | 211.9 °C | [1][11] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [10] |

Spectroscopic Characterization

Confirming the identity and purity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate relies on standard analytical techniques. While specific spectra are proprietary, the expected characteristics can be deduced from the structure.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the thiazole ring, and distinct aromatic signals for the disubstituted benzene ring. The phenolic -OH proton would also be present.

-

¹³C NMR: The carbon NMR would display unique resonances for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the carbons of the ethyl and methyl groups.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), a strong C=O stretch from the ester, and C=N and C-S stretches from the thiazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (263.31).

Synthesis Protocol and Mechanistic Insight

The most common and efficient method for constructing the 2,4,5-trisubstituted thiazole core of this molecule is a variation of the Hantzsch Thiazole Synthesis . This classic condensation reaction involves a thioamide and an α-haloketone (or α-halo-β-ketoester in this case).

The primary reactants are 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate . The thiobenzamide provides the N-C-S backbone (atoms N3, C2, and S1 of the thiazole), while the chloroacetoacetate provides the remaining C4, C5, and associated substituents.

Experimental Workflow: Hantzsch Synthesis

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxythiobenzamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Solvation: Add a suitable solvent, typically absolute ethanol, to dissolve or suspend the reactants.

-

Condensation & Cyclization: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the chlorine, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to induce precipitation of the product.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a crystalline solid.

Critical Role in Drug Discovery: The Febuxostat Pathway

The primary industrial and scientific importance of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is its role as a late-stage intermediate in the synthesis of Febuxostat . Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the treatment of hyperuricemia in patients with gout.[10]

The synthesis of Febuxostat from our title compound requires two key transformations:

-

Ortho-Formylation: Introduction of a formyl (-CHO) group onto the phenyl ring, ortho to the hydroxyl group.

-

Ester Hydrolysis & Etherification: Saponification of the ethyl ester to a carboxylic acid, followed by etherification of the hydroxyl group and conversion of the formyl group to a nitrile.

Synthetic Pathway to Febuxostat

Caption: Key synthetic steps from the intermediate to Febuxostat.

Protocol Insight: Ortho-Formylation

A common method for this transformation is ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

-

Deprotonation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -10°C).[12]

-

Lithiation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise. The base selectively deprotonates the most acidic proton, which is on the aromatic ring ortho to the directing phenolic hydroxyl group.[12]

-

Formylation: N,N-dimethylformamide (DMF) is added to the reaction mixture, which acts as the formyl group source.[12]

-

Quench & Work-up: The reaction is quenched with a weak acid (e.g., acetic acid) and subjected to an aqueous work-up to isolate the formylated product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-01-2) .[10][12][13]

This formylated derivative is the immediate precursor that undergoes further elaboration to yield the final Febuxostat API.

Broader Applications and Future Perspectives

Beyond the Febuxostat synthesis, the structural motifs within this compound make it a valuable scaffold for further drug discovery efforts. Research has explored derivatives for various therapeutic targets:

-

Anticancer Research: The thiazole nucleus is a component of several anticancer agents. Studies have investigated derivatives of this compound for their potential antiproliferative activity against cancer cell lines like MCF-7.[14][15]

-

Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant potential, making the compound a candidate for research into mitigating oxidative stress.[9]

-

Antibacterial and Antifungal Agents: The thiazole ring is known for its antimicrobial properties.[7][16] The title compound serves as a starting point for the synthesis of novel agents with potential antibacterial and antifungal activity.[10][17]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount.

-

Hazard Classification: According to aggregated GHS data, this compound is classified as causing serious eye damage (H318).[4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[10]

Conclusion

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161797-99-5) is more than a mere catalogue chemical; it is a cornerstone intermediate in the production of the important anti-gout medication Febuxostat. Its synthesis is rooted in the classic and robust Hantzsch reaction, and its well-placed functional groups provide a gateway to complex molecular architectures. The inherent biological relevance of the thiazole scaffold, combined with the reactivity of its phenolic and ester moieties, ensures that its utility will continue to expand, offering a promising platform for the development of novel therapeutics in oncology, infectious diseases, and beyond.

References

-

ChemBK. (2024, April 9). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

-

Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]

- Google Patents. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)

-

ResearchGate. (2021). 2-hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino Thiazole and Their Pt (II) Complexes: Synthesis, Characterization and Biological Study. [Link]

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). [Link]

-

Chemdad. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]

-

Journal of Pharmaceutical Research and Reports. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

ResearchGate. Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. [Link]

-

PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. [Link]

-

PubMed Central. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]

-

PubMed Central. (2018). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. [Link]

-

Sci-Hub. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. [Link]

-

PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

-

ResearchGate. (2019). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. [Link]

-

Scholarworks@UNIST. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. [Link]

-

PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 161797-99-5|Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 11. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 12. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Thiazole Derivatives

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and electronic properties have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by thiazole derivatives. We will explore the synthetic strategies for accessing these compounds, delve into their multifaceted pharmacological profiles—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—and elucidate the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation and innovation in this dynamic area of research.

The Thiazole Core: A Gateway to Biological Diversity

The thiazole ring's prevalence in clinically approved drugs underscores its significance in drug discovery.[1][2] Its aromaticity, coupled with the presence of heteroatoms, allows for a multitude of chemical modifications at positions 2, 4, and 5, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This structural versatility is the foundation for the wide spectrum of biological activities observed in its derivatives.[4][5]

Synthetic Pathways to Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely utilized and efficient method for constructing the thiazole core.[6][7] This method's simplicity and high yields have made it a staple in the synthesis of 2-aminothiazole derivatives, which are common precursors for further functionalization.[8][9]

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

-

Heating: Heat the mixture on a hot plate at approximately 100°C with continuous stirring for 30 minutes.

-

Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature.

-

Neutralization: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.

-

Isolation: Collect the solid product by filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry on a tared watch glass.

-

Characterization: Determine the mass, percent yield, and melting point of the dried product. The purity can be assessed by thin-layer chromatography (TLC).

Caption: Hantzsch Thiazole Synthesis Workflow.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[3][12]

Evaluation of Antimicrobial Efficacy

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13]

-

Preparation of Antimicrobial Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 4.88 | Candida albicans | 156.25 | [14] |

| Compound B | Escherichia coli | 4.88 | Aspergillus niger | >200 | [14] |

| Compound C | Pseudomonas aeruginosa | 128 | Cryptococcus neoformans | 32 | [15] |

| Compound D | Bacillus subtilis | 15.63 | Candida glabrata | 64 | [15][16] |

Anticancer Activity: Targeting Malignant Proliferation

Thiazole-containing compounds are prominent in oncology, with several derivatives approved for clinical use.[1][9] Their anticancer effects are mediated through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][9]

Assessment of Cytotoxic Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound E | MCF-7 (Breast) | 2.57 | [6] |

| Compound F | HepG2 (Liver) | 7.26 | [6] |

| Compound G | SaOS-2 (Osteosarcoma) | 0.190 | [4] |

| Compound H | A549 (Lung) | 0.452 | [17] |

Mechanistic Insights: Targeting Signaling Pathways

Many anticancer thiazole derivatives exert their effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][14]

In Vivo Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[8]

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups) and fast them overnight with free access to water.

-

Compound Administration: Administer the thiazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant global health challenge. Thiazole derivatives have shown promise as neuroprotective agents by modulating various targets, including enzymes and receptors involved in neuronal function and survival.[18][19]

In Vitro Assessment of Neuroprotection

The SH-SY5Y neuroblastoma cell line is a common in vitro model for studying neurotoxicity and neuroprotection.[17][20]

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the thiazole derivative for a specific duration (e.g., 3 hours).

-

Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺) for 24 hours to induce neuronal damage.

-

Assessment of Cell Viability: Evaluate cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) leakage into the culture medium.

-

Evaluation of Neuroprotective Effects: Compare the viability of cells treated with the thiazole derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

-

Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., intracellular ROS) and mitochondrial function.[17]

Quantitative Neuroprotective Data

The following table provides IC₅₀ values for the neuroprotective effects of selected thiazole derivatives.

| Compound ID | Neuroprotective Target/Assay | IC₅₀ | Reference |

| Compound I | Acetylcholinesterase (AChE) Inhibition | 103.24 nM | [21] |

| Compound J | Butyrylcholinesterase (BChE) Inhibition | 1.84 µM | [19] |

| Compound K | 5-Lipoxygenase (5-LO) Inhibition | 56 nM | [18] |

| Compound L | Monoamine Oxidase B (MAO-B) Inhibition | 0.025 µM |

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their synthetic accessibility, make them attractive candidates for the development of new drugs to address a wide range of diseases. Future research should focus on the rational design of novel thiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of the next generation of thiazole-based therapeutics.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7317. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Journal of Pharmaceutical Negative Results, 15(3), 1-8. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLoS ONE, 20(8), e0310131. [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules, 29(7), 1502. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry, 17(16), 1-24. [Link]

-

Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). Chemical Biology & Drug Design, 102(2), 1-15. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). Molecules, 29(14), 3232. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Common methods for the synthesis of 2-aminothiazole. (2022). ResearchGate. [Link]

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2014). ResearchGate. [Link]

-

Thiazole derivatives as potential antitumor agents. (2022). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics, 11(10), 1337. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5585. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. [Link]

-

Minimum inhibitory concentration (MIC) values (μg mL⁻¹) of compounds... (2023). ResearchGate. [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). DARU Journal of Pharmaceutical Sciences, 29(2), 437-451. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(30), 19866-19879. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Medicinal Chemistry, 16(2), 1-15. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Antibiotics, 11(11), 1618. [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (2019). ResearchGate. [Link]

-

Different antibacterial targets of benzothiazole derivatives [29, 30,... (2020). ResearchGate. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11481-11503. [Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Frontiers in Chemistry, 11, 1123493. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

-

In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1143-1152. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). ResearchGate. [Link]

-

In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. (2015). International Journal of Pharmacology, 11(7), 783-789. [Link]

-

Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. (2025). Journal of Fungi, 11(2), 1-15. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Publishing. [Link]

-

Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. (2020). ResearchGate. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PubMed Central. [Link]

-

(PDF) Evaluation of thiopyrano[2,3‐d]thiazole derivatives as potential anticonvulsant agents. (2024). ResearchGate. [Link]

-

Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (2013). Pharmacological Reports, 65(4), 964-972. [Link]

-

Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Chemistry & Biodiversity, 20(2), e202200989. [Link]

-

From Structure-Activity Relationships on Thiazole Derivatives to the In Vivo Evaluation of a New Radiotracer for Cannabinoid Subtype 2 PET Imaging. (2017). Journal of Medicinal Chemistry, 60(22), 9264-9285. [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry, 252, 115287. [Link]/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scialert.net [scialert.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate molecular weight"

An In-Depth Technical Guide on Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Introduction: This technical guide provides a comprehensive overview of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in modern pharmaceutical synthesis. While the initial query specified "Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate," the vast body of scientific literature and chemical databases points predominantly to the significance and widespread use of its methylated and alternatively substituted analogue: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . This guide will, therefore, focus on this well-documented compound (CAS No. 161797-99-5), which is of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, established synthesis protocols, critical applications as a building block for active pharmaceutical ingredients (APIs), and methods for its characterization and handling.

Core Compound Identification and Physicochemical Properties

The subject of this guide is a thiazole derivative with significant utility in organic synthesis. Its precise identification is paramount for reproducibility and regulatory purposes.

IUPAC Name: ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Synonyms: 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester, Febuxostat Impurity 3[1] CAS Number: 161797-99-5[1][2][3] Molecular Formula: C₁₃H₁₃NO₃S[1][2][3]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental design.

| Property | Value | Source |

| Molecular Weight | 263.31 g/mol | [1][3] |

| Density | 1.274 g/cm³ | [2] |

| Melting Point | 180°C | [2] |

| Boiling Point | 426.8°C at 760 mmHg | [2] |

| Flash Point | 211.9°C | [2] |

| LogP | 3.00080 | [2] |

| Refractive Index | 1.598 | [2] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis Analogue

The primary route for synthesizing Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a variation of the classic Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. In this specific case, the reaction proceeds between 4-hydroxybenzene-1-carbothioamide and ethyl-2-chloroacetoacetate.[4]

The causality behind this experimental choice lies in the high efficiency and reliability of the Hantzsch synthesis for creating the thiazole core. The 4-hydroxyphenyl group is pre-installed on the thioamide, ensuring its correct placement at the 2-position of the resulting thiazole ring, a critical structural feature for its subsequent use in pharmaceutical synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate[4]

-

Reactant Preparation: Equimolar amounts of 4-hydroxybenzene-1-carbothioamide and ethyl-2-chloroacetoacetate are prepared. The solvent of choice is typically a polar protic solvent like ethanol to facilitate the dissolution of the reactants.

-

Condensation Reaction: The reactants are mixed in the solvent and refluxed. The reaction involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

-

Work-up and Isolation: Upon reaction completion (monitored by Thin Layer Chromatography), the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a solid.

Below is a workflow diagram illustrating this synthesis pathway.

Sources

- 1. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and Its Analogs

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery.[2][3] This guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a key member of this chemical class. We will explore its core characteristics, the scientific principles guiding their measurement, and their direct implications for researchers in pharmacology and drug development. Due to the greater availability of public data for its close structural analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (a critical intermediate in the synthesis of the gout medication Febuxostat), this guide will leverage its data to provide a more complete and contextually relevant profile, while clearly distinguishing between the two compounds.[4]

The Thiazole Scaffold: A Pillar of Modern Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules.[5] Its presence is noted in natural products like Vitamin B1 (Thiamine) and in synthetic pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][6] The thiazole ring is not merely a passive linker; its aromaticity, potential for hydrogen bonding, and ability to coordinate with metal ions are crucial to the pharmacological activity of the parent molecule.[1] Understanding the physicochemical properties of substituted thiazoles is therefore fundamental to predicting their pharmacokinetic and pharmacodynamic behavior.

Molecular Profile: this compound

The subject of this guide is a molecule featuring the core 2-phenylthiazole structure, further functionalized with a hydroxyl group on the phenyl ring and an ethyl carboxylate on the thiazole ring. These features are critical determinants of its chemical behavior.

| Identifier | This compound | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

| Chemical Structure | ||

| CAS Number | 11334-60-4[7] | 161797-99-5[8][9] |

| Molecular Formula | C₁₂H₁₁NO₃S[7] | C₁₃H₁₃NO₃S[8][9] |

| Molecular Weight | 249.29 g/mol [7] | 263.31 g/mol [8][9] |

| IUPAC Name | This compound | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[9] |

Core Physicochemical Properties: An In-Depth Analysis

The therapeutic potential of any compound is inextricably linked to its physicochemical properties. These parameters govern everything from solubility and membrane permeability to metabolic stability and target engagement.

Summary of Physicochemical Data

| Property | Value (Target Compound) | Value (Analog: 4-methyl-5-carboxylate) | Significance in Drug Development |

| Melting Point (°C) | Data not available | 180[8][10] | Indicator of purity, lattice energy, and solid-state stability. |

| Boiling Point (°C) | 422.7 (Predicted)[11] | 426.8 (Predicted)[8] | Relates to volatility and thermal stability. |

| Density (g/cm³) | 1.310 (Predicted)[11] | 1.274[8] | Important for formulation and manufacturing processes. |

| pKa | 8.55 (Predicted)[11] | Data not available | Governs the degree of ionization at physiological pH, impacting solubility and receptor interaction. |

| LogP | Data not available | 3.0 - 3.2[8][9] | Measures lipophilicity, a key predictor of absorption, distribution, metabolism, and excretion (ADME). |

| Solubility | Data not available | DMSO (Slightly), Methanol (Very Slightly)[10] | Crucial for formulation, bioavailability, and in-vitro assay design. |

Acidity (pKa)

The most significant ionizable group in this compound is the phenolic hydroxyl group (-OH). Its predicted pKa of 8.55 indicates it is a weak acid.[11]

-

Expert Insight: A pKa of 8.55 means that at physiological pH (≈7.4), the compound will exist predominantly in its neutral, protonated form. According to the Henderson-Hasselbalch equation, less than 10% of the molecules will be ionized. This is a critical consideration for drug design, as the neutral form is generally more capable of passively diffusing across lipid bilayer membranes (e.g., the gut wall and cell membranes), which is favorable for oral absorption.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or "greasiness." For the closely related analog, the LogP is reported to be between 3.0 and 3.2.[8][9]

-

Expert Insight: A LogP value in this range suggests a compound with significant lipophilic character. This is generally favorable for membrane permeability and aligns with the principles of drug-likeness, such as Lipinski's Rule of Five (which suggests LogP < 5). However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The observed LogP represents a balance, suggesting the compound can cross membranes without being overly insoluble.

Solubility

The qualitative solubility data for the methylated analog indicates it is sparingly soluble in common organic solvents like DMSO and very slightly soluble in polar protic solvents like methanol.[10]

-

Expert Insight: Poor aqueous solubility is a common challenge for aromatic, heterocyclic compounds. The limited solubility necessitates careful consideration during experimental design. For in vitro biological assays, stock solutions are typically prepared in DMSO at high concentrations and then diluted into aqueous buffer. The final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, poor solubility can severely limit bioavailability and may require advanced formulation strategies, such as co-solvents, cyclodextrins, or amorphous solid dispersions.

Synthesis and Characterization

The Hantzsch Thiazole Synthesis: A Classic and Reliable Route

The most common and efficient method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[12] This reaction involves the condensation of an α-haloketone with a thioamide.[13][14] It is a robust and high-yielding reaction, making it a workhorse in medicinal chemistry.[13]

Caption: General workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of a 2-Phenylthiazole Derivative

This protocol provides a representative, self-validating methodology for the Hantzsch synthesis.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-hydroxythiobenzamide in anhydrous ethanol.

-

Causality: Ethanol is chosen as it effectively dissolves the reactants and has a suitable boiling point for reflux, providing the necessary thermal energy to overcome the reaction's activation barrier.

-

-

Addition of α-Haloketone: To the stirring solution, add 1.05 equivalents of the appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate).

-

Causality: A slight excess of the electrophilic haloketone ensures the complete consumption of the more valuable thioamide nucleophile.

-

-

Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, more nonpolar product spot, indicating reaction completion.

-

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure. The resulting residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

Causality: The reaction generates one equivalent of HCl (or HBr), which must be neutralized. The thiazole product is often poorly soluble in water and will precipitate upon neutralization, providing a simple initial purification step.[13]

-

-

Purification: The crude solid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Self-Validation: The melting point of the purified, crystalline product should be sharp and consistent with literature values. Purity can be further confirmed by analytical techniques.

-

Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic methods:

-

¹H and ¹³C NMR: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecular structure.[15]

-

FT-IR Spectroscopy: Identifies characteristic functional groups, such as the phenolic -OH stretch, the ester carbonyl (C=O) stretch, and C=N/C=C stretches within the aromatic rings.[16]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.[16]

Application in Drug Discovery: Intermediate for Febuxostat

The structural analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, serves as a testament to the pharmaceutical relevance of this chemical class. It is a documented key intermediate in the industrial synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[4]

Caption: Simplified synthetic path from a key intermediate to Febuxostat.

This progression from a simple thiazole building block to a marketed drug underscores the importance of understanding the fundamental properties of these intermediates. The physicochemical characteristics discussed in this guide directly influence the efficiency of each synthetic step and the ultimate purity of the final Active Pharmaceutical Ingredient (API).

Conclusion

This compound and its analogs are more than just laboratory chemicals; they are foundational elements in the quest for new therapeutics. Their physicochemical profile—characterized by weak acidity, balanced lipophilicity, and limited aqueous solubility—presents a classic challenge and opportunity for medicinal chemists. A thorough understanding of these properties, grounded in the experimental and theoretical frameworks outlined here, is essential for any researcher aiming to leverage the potent biological potential of the thiazole scaffold. This knowledge empowers rational drug design, facilitates robust synthesis and purification, and ultimately paves the way for the development of next-generation medicines.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- Journal of Pharmaceutical Negative Results. A review on thiazole based compounds & it's pharmacological activities. (2024-10-23).

- MDPI. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023-09-01).

- YouTube. synthesis of thiazoles. (2019-01-19).

- International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021-08-21).

- Chem-Impex. Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural.

- International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).

- BenchChem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2.

- ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025-08-07).

- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate.

- ChemBK. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2024-04-09).

- Google Patents. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- ChemicalBook. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2025-08-11).

- PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

- ChemicalBook. 5-Thiazolecarboxylic acid, 2-(4-hydroxyphenyl)-, ethyl ester.

- LookChem. Cas 11334-60-4,2-(4-HYDROXY-PHENYL) - LookChem.

- PubMed Central. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate.

- TCI Chemicals. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Cas 11334-60-4,2-(4-HYDROXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 8. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 9. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 5-Thiazolecarboxylic acid, 2-(4-hydroxyphenyl)-, ethyl ester CAS#: 2227293-69-6 [m.chemicalbook.com]

- 12. synarchive.com [synarchive.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical History of Thiazole and Its Impact on Modern Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From a foundational building block in essential vitamins to the structural core of life-saving antibiotics and modern therapeutics, the thiazole ring is a cornerstone of organic and medicinal chemistry. This five-membered heterocycle, containing both sulfur and nitrogen, possesses a unique combination of aromaticity, reactivity, and structural versatility that has captivated chemists for over a century. This guide provides a comprehensive exploration of the discovery and history of thiazole compounds, tracing their journey from initial synthesis to their indispensable role in nature and drug development. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the pivotal moments that have cemented the thiazole moiety as a "privileged scaffold" in the pharmacopeia.

Part 1: The Dawn of Thiazole Chemistry: Hantzsch's Foundational Synthesis

The story of thiazole chemistry begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first deliberate and systematic synthesis of the thiazole ring was reported in 1887 by the German chemist Arthur Hantzsch.[1] His work provided a reliable and versatile method to construct this novel heterocyclic system, a method that remains a mainstay in organic synthesis to this day.

The Hantzsch Thiazole Synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2] The causality of this reaction lies in the inherent reactivity of the starting materials: the sulfur of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This initial S-alkylation is followed by an intramolecular cyclization, where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.[3] This elegant reaction opened the door for the systematic creation and study of a vast array of thiazole derivatives.[1]

Visualizing the Hantzsch Synthesis

The mechanism elegantly proceeds through a nucleophilic substitution followed by cyclization and dehydration to form the stable aromatic ring.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Part 2: Thiazole in Nature's Arsenal

Long before chemists could construct it in the lab, nature had already harnessed the power of the thiazole ring. Its discovery in vital biomolecules underscored its fundamental importance to life and provided new frontiers for scientific investigation.

The Vitamin B1 Revelation: Thiamine

One of the most significant early discoveries was the identification of a thiazole moiety within the structure of thiamine (Vitamin B1) .[4] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism, and its deficiency leads to the debilitating disease beriberi. The elucidation of its structure—a pyrimidine ring linked to a thiazole ring—was a major achievement in biochemistry.[4]

Interestingly, the biosynthesis of the thiamine thiazole moiety is a complex enzymatic process that does not follow the Hantzsch pathway.[5] In organisms like Bacillus subtilis, it is formed from 1-deoxy-D-xylulose-5-phosphate (DXP), glycine, and cysteine in a sophisticated oxidative condensation reaction involving multiple proteins, including ThiG (thiazole synthase), which catalyzes the final ring formation.[6][7] This natural synthetic strategy highlights the evolutionary selection of a unique chemical pathway to produce this critical building block.

Visualizing Thiamine Biosynthesis

Nature's route to the thiazole ring in Vitamin B1 is a complex, multi-protein enzymatic cascade.

Sources

- 1. thieme.de [thieme.de]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of 2-Arylthiazole Scaffolds in Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Among the vast landscape of thiazole-containing compounds, derivatives of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate have garnered significant attention from researchers in drug discovery and development. The presence of the 4-hydroxyphenyl group at the 2-position and a carboxylate ester at the 4-position provides a rich scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides detailed application notes and protocols for the synthesis of these valuable compounds, with a focus on the well-established Hantzsch thiazole synthesis and its modern variations.

Synthetic Strategies: A Comparative Overview

The construction of the 2-arylthiazole-4-carboxylate core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we will focus on the most prevalent and reliable method, the Hantzsch thiazole synthesis, and briefly touch upon alternative approaches.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

First described by Arthur Hantzsch in 1887, this reaction remains a primary tool for the synthesis of thiazoles. The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 4-hydroxythiobenzamide and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate.